

# 16-Keto Aspergillimide chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **16-Keto Aspergillimide**

Cat. No.: **B11930023**

[Get Quote](#)

## 16-Keto Aspergillimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**16-Keto Aspergillimide**, also known as SB202327, is a novel anthelmintic compound first isolated from the fungus *Aspergillus* strain IMI 337664.<sup>[1][2][3][4][5]</sup> Structurally related to the paraherquamides, this natural product has demonstrated notable in vitro activity against parasitic nematodes.<sup>[2][4][6]</sup> This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and hypothesized mechanism of action of **16-Keto Aspergillimide**. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside visualizations of its proposed signaling pathway and experimental workflow.

## Chemical Structure and Physicochemical Properties

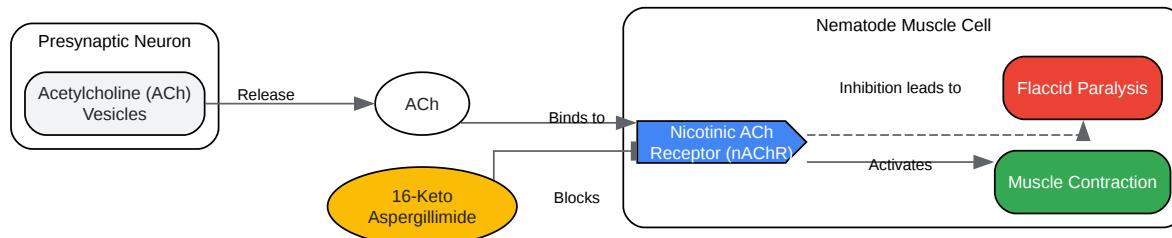
**16-Keto Aspergillimide** is a complex indole alkaloid.<sup>[5]</sup> Its core structure is characterized by a spiro-succinimide moiety, a feature it shares with the broader class of aspergillimides.<sup>[5]</sup> The aspergillimides are distinguished from the related paraherquamides by the absence of a dioxygenated 7-membered ring and its fused phenyl ring, which is replaced by a C8-keto group.<sup>[5]</sup>

Table 1: Physicochemical and Spectroscopic Properties of **16-Keto Aspergillimide**

| Property           | Value                                                                                                                                                                                                           | Reference                               |
|--------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| IUPAC Name         | (3'S,5a'R,8'S,11a'S)-3',5,5',5a',6',7',8',11a'-Octahydro-8'-hydroxy-2,2',8',10'-tetramethyl-spiro[cyclopentane-1,9'-[1H]pyrrolo[2,1-e]pteridine]-1',3,4'-trione                                                 | (Structure-based nomenclature)          |
| Synonyms           | SB202327                                                                                                                                                                                                        | <a href="#">[4]</a> <a href="#">[5]</a> |
| CAS Number         | 199784-50-4                                                                                                                                                                                                     | <a href="#">[2]</a> <a href="#">[6]</a> |
| Molecular Formula  | C <sub>20</sub> H <sub>27</sub> N <sub>3</sub> O <sub>4</sub>                                                                                                                                                   | <a href="#">[2]</a> <a href="#">[6]</a> |
| Molecular Weight   | 373.45 g/mol                                                                                                                                                                                                    | <a href="#">[2]</a> <a href="#">[4]</a> |
| Appearance         | White solid                                                                                                                                                                                                     | <a href="#">[6]</a>                     |
| Melting Point      | >300 °C                                                                                                                                                                                                         | <a href="#">[6]</a>                     |
| Solubility         | Soluble in DMSO, ethanol, and methanol.                                                                                                                                                                         | <a href="#">[6]</a>                     |
| Spectroscopic Data | Note: Detailed <sup>1</sup> H and <sup>13</sup> C NMR, and mass spectrometry data are reported in Banks et al., 1997. Due to the inaccessibility of the full-text article, a detailed summary is not available. | <a href="#">[5]</a>                     |

## Biological Activity and Mechanism of Action

### Anthelmintic Activity


**16-Keto Aspergillimide** has demonstrated significant *in vitro* anthelmintic properties. Bioassay-guided extraction has shown its activity against the third-stage larvae (L3) of *Haemonchus contortus*.[\[2\]](#)[\[4\]](#) Furthermore, it has exhibited oral activity against adult *Trichostrongylus colubriformis* infections in gerbils *in vitro*.[\[2\]](#)[\[4\]](#)[\[6\]](#) However, *in vivo* studies have not shown the same level of effectiveness.[\[2\]](#)[\[4\]](#)[\[6\]](#)

## Hypothesized Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism

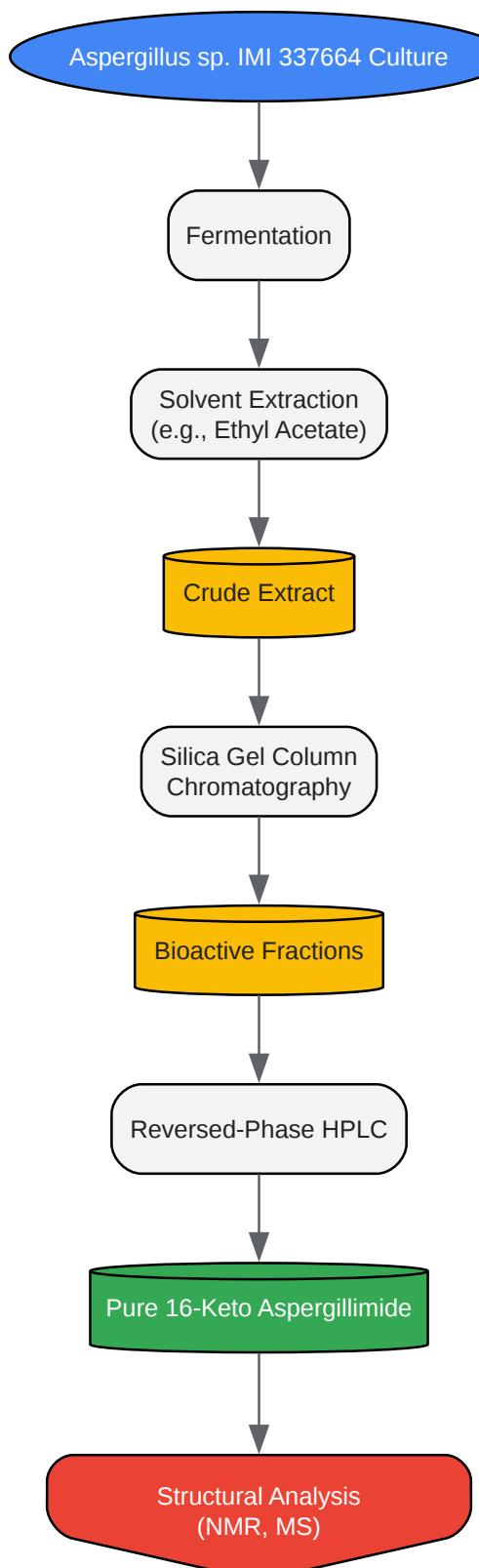
While the precise mechanism of action for **16-Keto Aspergillimide** has not been explicitly elucidated, its structural similarity to paraherquamide A suggests a shared mode of action.<sup>[1][7][8]</sup> Paraherquamides are known to be potent antagonists of nicotinic acetylcholine receptors (nAChRs) in nematodes.<sup>[1][7][8][9]</sup>

In nematodes, nAChRs are critical components of the neuromuscular system, responsible for mediating muscle contraction. Acetylcholine (ACh), a neurotransmitter, binds to these receptors, causing an influx of cations and depolarization of the muscle cell membrane, which leads to muscle contraction.

It is hypothesized that **16-Keto Aspergillimide**, like paraherquamides, acts as a competitive antagonist at these nAChRs. By binding to the receptor, it prevents acetylcholine from binding, thereby inhibiting muscle cell depolarization and leading to flaccid paralysis of the worm. This paralysis ultimately results in the expulsion of the parasite from the host. Specifically, paraherquamide A has been shown to be a selective antagonist for the L-type (levamisole-sensitive) nAChRs in nematodes.<sup>[1][8]</sup>



[Click to download full resolution via product page](#)


Hypothesized mechanism of action for **16-Keto Aspergillimide**.

## Experimental Protocols

Disclaimer: The following protocols are based on the available abstracts and general methodologies in the field. The detailed experimental procedures are described in Banks et al., 1997, the full text of which was not accessible for this review.

## Isolation and Purification of 16-Keto Aspergillimide

- Fermentation: The *Aspergillus* strain IMI 337664 is cultured in a suitable fermentation medium to promote the production of secondary metabolites, including **16-Keto Aspergillimide**.
- Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant. The crude extract containing the aspergillimides is obtained by solvent extraction of the mycelium and/or the supernatant, typically using a solvent like ethyl acetate.
- Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification. This may include:
  - Column Chromatography: Initial separation on a silica gel column using a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to fractionate the extract based on polarity.
  - High-Performance Liquid Chromatography (HPLC): Further purification of the active fractions is achieved using reversed-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile-water gradient) to yield pure **16-Keto Aspergillimide**.
- Structure Elucidation: The structure of the purified compound is determined using a combination of spectroscopic methods, including:
  - Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
  - Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR, along with 2D NMR techniques (e.g., COSY, HMQC, HMBC), are used to elucidate the detailed chemical structure and stereochemistry.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. NB-64-25976-1mg | 16-Keto Aspergillimide [199784-50-4] Clinisciences [clinisciences.com]
- 3. 16-Keto Aspergillimide - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel anthelmintic metabolites from an *Aspergillus* species; the aspergillimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biolinks.co.jp [biolinks.co.jp]
- 7. Paraherquamide and 2-deoxy-paraherquamide distinguish cholinergic receptor subtypes in *Ascaris* muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determinants of Subtype-Selectivity of the Anthelmintic Paraherquamide A on *Caenorhabditis elegans* Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [16-Keto Aspergillimide chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b11930023#16-keto-aspergillimide-chemical-structure-and-properties>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)